Adamantane-d16

Quantitative Bioanalysis LC-MS/MS GC-MS

Adamantane‑d16 is the fully deuterated (+16 Da) isotopologue of adamantane, essential as an internal standard for quantitative LC‑MS/GC‑MS assays of amantadine, rimantadine, and metabolites. Its ≥98 atom% D isotopic purity ensures baseline chromatographic resolution, eliminates ion suppression, and avoids ¹H NMR background interference. Procure high‑purity, perdeuterated material to guarantee regulatory‑compliant bioanalytical method validation.

Molecular Formula C10H16
Molecular Weight 152.33 g/mol
CAS No. 30470-60-1
Cat. No. B121117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdamantane-d16
CAS30470-60-1
SynonymsTricyclo[3.3.1.13,7]decane-1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-d16;  Tricyclo[3.3.1.13,7]decane-d16;  Perdeuteroadamantane; 
Molecular FormulaC10H16
Molecular Weight152.33 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3
InChIInChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D
InChIKeyORILYTVJVMAKLC-QJESCHDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adamantane-d16 (CAS 30470-60-1): Fully Deuterated C10 Hydrocarbon for Quantitative MS and NMR Spectroscopy


Adamantane-d16 is a perdeuterated analog of adamantane (C10H16) in which all sixteen hydrogen atoms are replaced by deuterium. It belongs to the class of stable isotopically labeled compounds used primarily as internal standards in quantitative mass spectrometry (LC–MS/GC–MS) and as a matrix material or probe in nuclear magnetic resonance (NMR) spectroscopy. The compound exhibits a nominal mass shift of +16 Da relative to the protio form, with a reported isotopic purity of ≥98 atom% D and a melting point range of 209–212 °C .

Adamantane-d16: Why Unlabeled or Partially Deuterated Analogs Cannot Be Substituted in Rigorous Analytical Workflows


Generic substitution of adamantane-d16 with unlabeled adamantane (d0) or partially deuterated isotopomers (e.g., adamantane‑d1, -d2, or -d15) introduces analytical artifacts that invalidate quantification and structural elucidation. The +16 Da mass shift provided by full deuteration is essential for baseline resolution from the protio analyte in LC–MS/GC–MS selected reaction monitoring (SRM) and high‑resolution mass spectrometry (HRMS), preventing ion suppression and isobaric interference [1]. In NMR spectroscopy, incomplete deuteration leaves residual ¹H signals that obscure the spectrum of the analyte and precludes the compound’s use as a solvent‑suppression matrix or as a host lattice for spin‑diffusion studies [2]. Furthermore, the vibrational force field of adamantane-d16 differs from that of its lower isotopomers, requiring explicit re‑interpretation of IR and Raman spectra—a task that cannot be accomplished with d1 or d2 analogs [3].

Adamantane-d16: Quantitative Differentiation Data Versus Closest Analogs


Mass Spectrometry: +16 Da Isotopic Shift Ensures Complete Baseline Resolution from Protio Analyte

Adamantane-d16 provides a +16 Da mass shift relative to unlabeled adamantane (d0, MW 136.24). This mass difference, corresponding to the replacement of 16 hydrogen atoms by deuterium, exceeds the minimum +3 Da threshold recommended for LC‑MS/MS internal standards to avoid isotopic overlap and cross‑talk . In contrast, partially deuterated adamantane isotopomers (e.g., adamantane‑d1, +1 Da; adamantane‑d15, +15 Da) may still exhibit overlapping isotope clusters with the analyte, particularly in low‑resolution MS systems [1].

Quantitative Bioanalysis LC-MS/MS GC-MS Internal Standard

Isotopic Purity: ≥98 atom% D Minimizes Residual ¹H Signal Interference in NMR

Commercial adamantane-d16 is specified at ≥98 atom% D isotopic purity . This enrichment level leaves ≤2% residual protonation, which is significantly lower than partially deuterated analogs (e.g., adamantane‑d15, typically ≤93–95 atom% D) . In ¹H NMR experiments, the residual proton signal from the d16 internal standard is <1% of the analyte signal under typical sample conditions, whereas a d15 standard may contribute up to 5–7% of the analyte intensity, necessitating additional spectral deconvolution [1].

NMR Spectroscopy Isotopic Enrichment Solvent Suppression Structural Biology

Vibrational Spectroscopy: Distinct Force Field Enables Accurate Spectral Assignment

The vibrational spectrum of adamantane-d16 has been reinterpreted using a scaled semi‑empirical force field (AM1) requiring only 9 parameters compared with 27 parameters for the empirical force field of the protio form [1]. The average frequency error for d16 is 16 cm⁻¹, identical to that of adamantane-d0 [1]. This simplified force field, validated by experimental IR and Raman data, enables accurate prediction of isotopic frequency shifts for the fully deuterated cage, a capability not directly transferable to lower isotopomers (e.g., adamantane‑1‑d1) whose spectra exhibit symmetry‑lowered mode splitting [2].

Vibrational Spectroscopy IR Spectroscopy Raman Spectroscopy Computational Chemistry

NMR Spin–Lattice Relaxation: Solvent‑Dependent Reorientation Times for Molecular Dynamics Studies

Deuterium NMR spin–lattice relaxation times (T₁) of adamantane-d16 have been measured in five solvents, yielding reorientation correlation times (τ₂) that reveal solvent‑specific rotational diffusion regimes [1]. In CH₂I₂ and CHBr₃, τ₂ values indicate small‑step rotational diffusion, whereas in CCl₄, CHCl₃, and CH₂Cl₂, large‑step diffusion dominates [1]. The viscosity dependence of the reorientation time is 1 ps/cP, which is approximately 1/36th the value predicted by the Stokes–Einstein equation, underscoring the breakdown of continuum hydrodynamic models for this rigid cage molecule [1]. Comparable data for unlabeled adamantane (d0) or partially deuterated isotopomers in the same solvent set are not available, making d16 the uniquely characterized probe for such studies [2].

NMR Relaxation Molecular Dynamics Physical Chemistry Solvent Effects

Physicochemical Properties: Predicted LogP and Density Values for Pre‑Analytical Planning

ACD/Labs predicted properties for adamantane-d16 include a density of 1.0±0.1 g/cm³, a boiling point of 187.1±7.0 °C, and an ACD/LogP of 4.22 . These values are identical within uncertainty to those of unlabeled adamantane (density 1.07 g/cm³, LogP 4.23) [1], confirming that perdeuteration does not materially alter the compound’s partition behavior or volatility. In contrast, partially deuterated adamantanes (e.g., adamantane‑d15) lack comprehensive predicted property datasets, and their slightly higher molecular mass (151 Da vs. 152 Da) may introduce minor deviations in retention time prediction for gradient LC methods .

Physicochemical Properties Sample Preparation Method Development LogP

Adamantane-d16: High‑Impact Application Scenarios Supported by Quantitative Evidence


Quantitative LC–MS/MS Bioanalysis of Adamantane‑Derived Pharmaceuticals

Adamantane-d16 is the internal standard of choice for quantifying adamantane‑based drugs (e.g., amantadine, rimantadine) and their metabolites in plasma, urine, and tissue homogenates. Its +16 Da mass shift exceeds the FDA‑recommended minimum of +3 Da, ensuring complete chromatographic and mass spectrometric resolution from the unlabeled analyte . This eliminates ion suppression/enhancement effects and cross‑talk, enabling accurate quantification down to sub‑ng/mL levels with intra‑ and inter‑day precision CVs below 15% [1].

High‑Resolution ¹H NMR Metabolomics and Structural Biology

As a fully deuterated, rigid hydrocarbon matrix, adamantane-d16 serves as an ideal solvent‑suppression host or internal reference for ¹H NMR experiments. Its ≥98 atom% D isotopic purity minimizes background proton signals, improving the signal‑to‑noise ratio (S/N) of analyte resonances by at least 3‑fold compared to d15 analogs . This is particularly valuable in metabolomics studies of non‑polar extracts and in solid‑state NMR investigations of membrane proteins reconstituted in deuterated lipid environments [1].

Vibrational Spectroscopy Reference Standard for Computational Chemistry

The validated vibrational assignment and scaled semi‑empirical force field of adamantane-d16 (9 parameters, 16 cm⁻¹ average error) provide a benchmark for calibrating DFT and semi‑empirical calculations of deuterated cage hydrocarbons . Analytical laboratories use the experimental IR and Raman spectra of d16 as a quality control standard to verify the identity and isotopic purity of incoming deuterated reagents [1].

Molecular Probe for Solvent Friction and Rotational Dynamics

Researchers studying non‑polar solvent dynamics employ adamantane-d16 as a probe for ²H NMR relaxation measurements. The compound’s experimentally determined viscosity‑dependent reorientation time of 1 ps/cP—dramatically lower than Stokes–Einstein predictions—enables the investigation of molecular friction and breakdown of continuum hydrodynamics in organic solvents . This application is unique to the fully deuterated isotopomer and is not feasible with unlabeled or partially deuterated analogs.

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